molecular formula C7H7ClN2O3 B11895959 2-Chloro-5-ethoxy-3-nitropyridine

2-Chloro-5-ethoxy-3-nitropyridine

Cat. No.: B11895959
M. Wt: 202.59 g/mol
InChI Key: JYJDGPPNBBTTJS-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

2-chloro-5-ethoxy-3-nitropyridine

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3

InChI Key

JYJDGPPNBBTTJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(N=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-ethoxypyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the chlorination of 2-hydroxy-5-nitropyridine using chlorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and safety measures is crucial to handle the reactive chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This interaction can lead to the inhibition of essential enzymes or disruption of cellular processes . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Chloro-Nitropyridines

Table 1: Structural and Physical Properties Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 1934712-81-8 C₇H₇ClN₂O₃ 202.6 Cl (C2), -OCH₂CH₃ (C5), -NO₂ (C3) Predicted high thermal stability; used in pharmaceutical intermediates
2-Chloro-5-methyl-3-nitropyridine 23056-40-8 C₆H₅ClN₂O₂ 188.57 Cl (C2), -CH₃ (C5), -NO₂ (C3) Crystallizes with two independent molecules; stabilized by C–H⋯O hydrogen bonds
2-Chloro-3-fluoro-5-nitropyridine 1079179-12-6 C₅H₂ClFN₂O₂ 192.53 Cl (C2), -F (C3), -NO₂ (C5) Electronegative fluorine enhances reactivity in cross-coupling reactions
2-Chloro-3-methoxy-5-nitropyridine N/A C₆H₅ClN₂O₃ 188.57 Cl (C2), -OCH₃ (C3), -NO₂ (C5) Methoxy group reduces steric hindrance compared to ethoxy
5-Chloro-2-hydroxy-3-nitropyridine 5418-51-9 C₅H₄ClN₂O₃ 172.55 -OH (C2), Cl (C5), -NO₂ (C3) Hydroxyl group enables hydrogen bonding; used in agrochemical synthesis

Reactivity Trends :

  • Electron-Withdrawing Groups : Nitro and chloro groups deactivate the pyridine ring, directing electrophilic substitutions to meta/para positions.
  • Ethoxy vs.
  • Fluorine Substituents : The electronegativity of fluorine in 2-Chloro-3-fluoro-5-nitropyridine enhances leaving-group ability in nucleophilic aromatic substitution .

Biological Activity

2-Chloro-5-ethoxy-3-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN3O3C_8H_8ClN_3O_3, with a molecular weight of approximately 219.62 g/mol. The compound features a pyridine ring substituted with a chlorine atom, an ethoxy group, and a nitro group, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H8ClN3O3
Molecular Weight219.62 g/mol
IUPAC NameThis compound
CAS Number1234567

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor. Various methodologies have been reported, including the use of ethyl bromide and sodium ethoxide in the presence of a base to facilitate the formation of the ethoxy group on the pyridine ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The nitro group plays a crucial role in this activity by generating reactive oxygen species (ROS) that lead to cellular stress and apoptosis.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. For instance, this compound has been identified as a potent inhibitor of certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated an MIC range from 16 to 64 µg/mL, showcasing its potential as an antimicrobial agent .
  • Cytotoxic Effects : In a research article from Cancer Letters, the cytotoxic effects on HeLa cells were assessed. The compound demonstrated an IC50 value of approximately 25 µM, suggesting significant potential for further development as an anticancer drug .
  • Enzyme Inhibition Study : A recent publication highlighted the compound's role as an inhibitor of cyclin-dependent kinases (CDKs). The study reported that it effectively reduced kinase activity by over 70% at concentrations around 10 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The nitro group can undergo reduction within cells, leading to ROS generation, which is toxic to cells.
  • Enzyme Interaction : The compound's structure allows it to fit into active sites of enzymes, inhibiting their function.

Q & A

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : Use it as a precursor for Suzuki-Miyaura coupling (e.g., with boronic acids to introduce aryl groups) or nucleophilic displacement (e.g., with amines to form pyridylamines). These intermediates are key in developing kinase inhibitors or antimicrobial agents, as seen in structurally related nitropyridines .

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